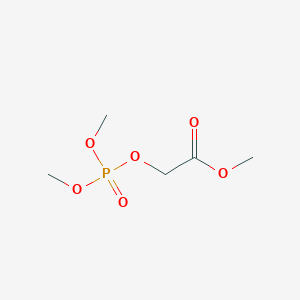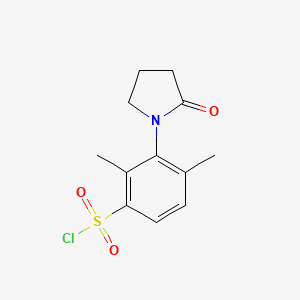
3-(3-Chlorophenyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: 3-(3-Chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method includes the reaction of 3-chlorobenzylamine with iodine in ammonium acetate aqueous solution . Additionally, the compound can be prepared by the ammoxidation of 3-chlorotoluene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity. The process typically includes the use of copper nanoparticles for the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine, followed by further reactions to obtain the desired product .
化学反応の分析
Types of Reactions: 3-(3-Chlorophenyl)benzonitrile undergoes various chemical reactions, including:
Reduction: In the presence of copper nanoparticles, it can be reduced by sodium borohydride to form 3-chlorobenzylamine.
Hydrolysis: Ruthenium catalysts can facilitate the hydrolysis of this compound to produce 3-chlorobenzamide.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and catalysts.
Common Reagents and Conditions:
Reduction: Sodium borohydride and copper nanoparticles.
Hydrolysis: Ruthenium catalysts.
Substitution: Various nucleophiles and appropriate catalysts.
Major Products Formed:
3-Chlorobenzylamine: Formed through reduction reactions.
3-Chlorobenzamide: Produced via hydrolysis reactions.
科学的研究の応用
3-(3-Chlorophenyl)benzonitrile has been extensively researched for its applications in multiple scientific domains:
作用機序
The mechanism by which 3-(3-Chlorophenyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
類似化合物との比較
3-Chlorobenzonitrile: An isomer with a similar structure but different properties and applications.
4-Chlorobenzonitrile: Another isomer with the chlorine atom at the para position.
Uniqueness: 3-(3-Chlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
3-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDWSVSPJJFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400554 |
Source


|
| Record name | 3-(3-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-79-7 |
Source


|
| Record name | 3-(3-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)


![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

